N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride
Description
Properties
IUPAC Name |
1-N,1-N,3-trimethylbutane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2.2ClH/c1-7(2,8)5-6-9(3)4;;/h5-6,8H2,1-4H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCYGUSDBOYQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956306-39-0 | |
| Record name | N1,N1,3-trimethylbutane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride typically involves the alkylation of butane-1,3-diamine with methylating agents under controlled conditions. One common method includes the reaction of butane-1,3-diamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is often obtained as a white to yellow solid, which is then packaged and stored under specific conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer and Antimicrobial Applications
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is being investigated for its potential role in developing hypoxia-activated prodrugs. These prodrugs are designed to release active agents selectively in hypoxic tumor environments, enhancing the efficacy of anticancer therapies. A study highlighted the synthesis of phosphoramide derivatives using this diamine as a key intermediate, demonstrating its utility in forming stable prodrugs that can be activated under specific physiological conditions .
Neuroprotective Properties
Research indicates that compounds similar to N1,N1,3-trimethylbutane-1,3-diamine may exhibit neuroprotective effects. The structural features of this compound allow it to interact with biological systems effectively, potentially leading to the development of new treatments for neurodegenerative diseases. Investigations into its mechanism of action are ongoing, focusing on its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
Materials Science
Polymer Synthesis
This compound serves as a valuable building block in synthesizing various polymers and materials. Its amine functional groups can participate in polycondensation reactions, leading to the formation of polyamides and other polymeric structures. The resulting materials may possess enhanced mechanical properties and thermal stability, making them suitable for applications in coatings, adhesives, and composites.
Synthetic Organic Chemistry
Building Block for Complex Molecules
This compound is utilized as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of various functional groups through standard organic transformations. For instance:
- Amidation Reactions : The amine groups can react with carboxylic acids or their derivatives to form amides.
- Alkylation Reactions : The nitrogen atoms can undergo alkylation to introduce additional alkyl chains or functional groups.
These reactions facilitate the synthesis of complex molecules that may have pharmaceutical or industrial applications.
Case Study 1: Hypoxia-Activated Prodrugs
A detailed study on hypoxia-activated prodrugs demonstrated the synthesis of several derivatives using this compound as a precursor. The research emphasized the importance of monitoring reaction progress using techniques such as NMR spectroscopy to ensure optimal conditions for prodrug activation .
Case Study 2: Polymer Development
In another study focused on polymer synthesis, researchers employed this compound to create novel polyamides with enhanced thermal stability. The resulting materials were characterized using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), showcasing their potential for high-performance applications .
Mechanism of Action
The mechanism by which N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and impact on metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aliphatic Diamine Dihydrochlorides
a) N1,N3-Diallylpropane-1,3-diamine Dihydrochloride (CAS 205041-15-2)
- Molecular Formula : C₉H₁₈Cl₂N₂
- Molecular Weight : 229.16 g/mol
- Key Differences: Substitution: Allyl groups at N1 and N3 instead of methyl groups. Applications: Used as a raw material for APIs, emphasizing its role in synthesizing complex heterocycles .
b) N1,N3-Dimethylpropane-1,3-diamine Dihydrochloride
- Molecular Formula : C₅H₁₄Cl₂N₂
- Molecular Weight : 169.09 g/mol
- Key Differences: Shorter carbon chain (propane vs. butane), reducing lipophilicity.
Aromatic Diamine Derivatives
a) N1,N1-Dimethylbenzene-1,3-diamine Dihydrochloride (CAS 3575-32-4)
- Molecular Formula : C₈H₁₂Cl₂N₂
- Molecular Weight : 215.10 g/mol
- Key Differences :
b) N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (Wurster’s Reagent)
Pharmaceutical Derivatives
a) Clomipramine-Related Compound C (C23H32ClN3·2HCl)
- Molecular Formula : C₂₃H₃₄Cl₃N₃
- Molecular Weight : 470.35 g/mol
- Key Differences :
b) Benzydamine Hydrochloride Derivatives
- Example : N1-[3-[(1-Benzyl-1H-indazol-3-yl)oxy]propyl]-N1,N3,N3-trimethylpropane-1,3-diamine Dihydrochloride
- Molecular Formula : C₂₃H₃₄Cl₂N₄O
- Molecular Weight : 477.36 g/mol
- Key Differences :
Comparative Data Table
Key Research Findings
- Structural Impact on Solubility : Aliphatic diamines like the target compound exhibit higher solubility in polar solvents compared to aromatic analogs due to reduced π-π stacking interactions .
- Synthetic Utility : The tertiary amine groups in this compound facilitate its use in alkylation and condensation reactions, similar to N1,N3-diallyl derivatives .
- Safety Profile : The target compound’s free base (N1,N1,3-Trimethylbutane-1,3-diamine) is classified as hazardous (UN 2924), but salt formation mitigates volatility and reactivity .
Biological Activity
Overview
N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride is a synthetic diamine compound with significant biological activity and potential applications in various fields, including medicinal chemistry and molecular biology. This compound is characterized by its two amine groups and three methyl groups, which enhance its reactivity and solubility. Understanding its biological activity is crucial for its application in drug development and biochemical research.
- Molecular Formula : C₇H₁₈N₂·2HCl
- Molecular Weight : 182.16 g/mol
- Structure : Contains a butane backbone with two amine groups and three methyl substituents.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as enzymes and receptors. The amine groups enable the formation of hydrogen bonds and ionic interactions, influencing various biochemical pathways. This compound may modulate enzyme activities, alter cellular signaling pathways, and affect metabolic processes.
Biological Applications
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of cationic charges allows for membrane disruption in microbial cells, leading to cell death.
- Biochemical Reagent : It serves as a reagent in molecular biology experiments, particularly in the synthesis of complex organic molecules.
- Drug Development : The compound's unique structure makes it a candidate for developing new pharmacological agents targeting specific diseases.
Antimicrobial Efficacy
A study investigated the antimicrobial properties of cationic diamines similar to this compound against various bacterial strains. Results indicated that these compounds effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus.
Cellular Impact Studies
In vitro studies demonstrated that this compound could alter cellular signaling pathways associated with apoptosis in cancer cells. The compound showed potential in enhancing the efficacy of conventional chemotherapeutics.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Two amines, three methyls | Antimicrobial; enzyme modulation |
| N,N,N',N'-Tetramethyl-1,3-butanediamine | Four methyls on diamine | Antimicrobial; less potent than above |
| N1,N1-Dimethylbutane-1,2-diamine | Two amines, two methyls | Limited biological activity |
Research Findings
Recent studies have highlighted the potential use of this compound in developing new therapeutic agents due to its favorable pharmacokinetic properties. The compound's ability to penetrate cellular membranes enhances its efficacy as a drug candidate.
Q & A
Q. What are the established synthetic routes for N1,N1,3-Trimethylbutane-1,3-diamine dihydrochloride, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves alkylation of propane-1,3-diamine derivatives. For example, Cu(I)-catalyzed cross-coupling reactions (e.g., with halogenated intermediates) under inert atmospheres can introduce methyl groups at specific positions . Optimization parameters include:
- Catalyst loading : 5–10 mol% CuI with ligands like L-proline for regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
- Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation.
Validation : Monitor intermediates via TLC or HPLC, and confirm final product purity (>95%) using ion-exchange chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical properties?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms methyl group positions and dihydrochloride salt formation (e.g., shifts at δ 2.2–2.8 ppm for N-methyl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 223.1) .
- X-ray Diffraction (XRD) : Resolves crystal structure and chloride ion coordination .
Note : Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .
Q. How is purity assessed for pharmaceutical-grade applications, and what impurities are commonly observed?
Methodological Answer:
Q. What are the primary research applications of this compound in drug development?
Methodological Answer:
- Active Pharmaceutical Ingredient (API) Synthesis : Serves as a precursor for neuroactive or psychotropic agents (e.g., tricyclic antidepressants) due to its tertiary amine structure .
- Polymer Chemistry : Acts as a crosslinker in pH-responsive hydrogels via quaternization reactions .
Experimental Design : For biological studies, ensure endotoxin-free preparation via dialysis or filtration .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in Cu(I)-catalyzed synthesis of this compound?
Methodological Answer: Regioselectivity arises from steric and electronic effects during the Cu(I)-mediated Ullmann coupling:
- Ligand Effects : Bulky ligands (e.g., 2-(isobutyryl)cyclohexanone) favor methylation at the less hindered N1 position .
- Substrate Activation : Halogenated intermediates form π-complexes with Cu(I), directing methylation to specific amines .
Contradictions : Competing pathways (e.g., over-alkylation) require kinetic control via stepwise reagent addition .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (TGA data), releasing HCl and forming tertiary amine oxides .
- Photostability : UV exposure (λ > 300 nm) accelerates N-demethylation; use amber vials for long-term storage .
Analytical Mitigation : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS .
Q. What interactions dominate in biological systems, and how are they modeled experimentally?
Methodological Answer:
- Receptor Binding : Tertiary amines exhibit affinity for serotonin/norepinephrine transporters (SERT/NET). Use radioligand displacement assays (e.g., [³H]-imipramine competition) .
- Metabolic Pathways : Cytochrome P450 (CYP3A4) catalyzes N-demethylation; model metabolism using hepatic microsomes .
Contradictions : Species-specific CYP activity may lead to divergent in vitro/in vivo results .
Q. How are trace impurities quantified, and what thresholds apply for regulatory compliance?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
